6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with aniline derivatives, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinoline: Shares the aminoquinoline core but lacks the dimethyl and dihydro modifications.
4,4-Dimethyl-2-quinolinone: Similar core structure but without the amino group.
3,4-Dihydroquinolinone: Lacks the dimethyl and amino modifications.
Uniqueness
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14) |
InChI Key |
NVPVNEBCSXGQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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